Product packaging for Chloropropanoylpretadalafil(Cat. No.:)

Chloropropanoylpretadalafil

Cat. No.: B13850618
M. Wt: 440.9 g/mol
InChI Key: FERMPTIBAJFDLJ-VGOFRKELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloropropanoylpretadalafil is a new analog of the pharmaceutical compound tadalafil, which is a phosphodiesterase type-5 (PDE-5) inhibitor used to treat erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension . This analog was first identified as an undeclared adulterant in a dietary supplement marketed for enhanced sexual performance . Its presence in such products is a significant public health concern due to the potential for unanticipated side effects and dangerous drug interactions. This compound is believed to be a structural modification of chloropretadalafil, with the key difference being a chloropropanoyl moiety extending from the nitrogen on the piperidine ring . The compound has an accurate mass of m/z 441.1216 for the protonated species [M+H]+, corresponding to the molecular formula C~23~H~22~ClN~2~O~5~ . As a potent PDE-5 inhibitor analog, its primary research value lies in the field of analytical chemistry and forensic science. It serves as a critical reference standard for the identification and quantification of this adulterant in commercial products, enabling quality control for regulatory agencies and testing laboratories. Research using this compound is essential for developing and validating methods for detecting PDE-5 inhibitor analogs, studying their metabolism, and understanding their stability, thereby helping to protect consumer safety . This product is intended For Research Use Only. It is strictly for use in laboratory analysis and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21ClN2O5 B13850618 Chloropropanoylpretadalafil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(3-chloropropanoyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C23H21ClN2O5/c1-29-23(28)17-11-15-14-4-2-3-5-16(14)25-21(15)22(26(17)20(27)8-9-24)13-6-7-18-19(10-13)31-12-30-18/h2-7,10,17,22,25H,8-9,11-12H2,1H3/t17-,22-/m1/s1

InChI Key

FERMPTIBAJFDLJ-VGOFRKELSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25

Origin of Product

United States

Synthetic Strategies and Chemical Pathways

Proposed Synthetic Routes and Precursors to Chloropropanoylpretadalafil (B1145442)

The synthesis of this compound is rooted in the established chemistry of tadalafil (B1681874) and its analogs. The primary proposed route involves a multi-step process beginning with the construction of the core tetracyclic structure, followed by a crucial acylation step.

The foundational reaction is the Pictet-Spengler reaction, which is fundamental to the synthesis of the tetrahydro-β-carboline moiety. sci-hub.se This reaction condenses D-tryptophan methyl ester with piperonal, typically in the presence of an acid catalyst like trifluoroacetic acid, to form the key intermediate: (1R,3R)-methyl-1-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. sci-hub.se This intermediate possesses the desired cis-stereochemistry at the 6R and 12aR positions, which is crucial for biological activity in related compounds. sci-hub.st

The final and defining step is the N-acylation of this core intermediate. The secondary amine on the piperidine (B6355638) ring is reacted with 3-chloropropanoyl chloride. researchgate.net This directly attaches the chloropropanoyl group to the nitrogen, yielding the final this compound molecule. This process is analogous to the synthesis of other tadalafil analogs where different acyl chlorides are used to introduce varied functionalities. sci-hub.seresearchgate.net

The key precursors required for this synthetic pathway are outlined in the table below.

Table 1: Key Precursors for the Synthesis of this compound

PrecursorChemical NameRole in Synthesis
D-Tryptophan Methyl EsterMethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoateProvides the tryptophan backbone for the Pictet-Spengler reaction. sci-hub.st
Piperonal1,3-Benzodioxole-5-carbaldehydeReacts with the tryptophan derivative to form the tetrahydro-β-carboline ring system. sci-hub.se
3-Chloropropanoyl Chloride3-Chloropropanoyl ChlorideThe acylating agent that adds the specific chloropropanoyl side chain to the piperidine nitrogen. researchgate.net

Exploration of Reaction Mechanisms Leading to its Formation

The formation of this compound is governed by well-understood reaction mechanisms, with the N-acylation of the piperidine nitrogen being the most critical transformation.

The mechanism is a nucleophilic acyl substitution .

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the piperidine ring in the tadalafil core intermediate acts as a nucleophile. It attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, moving electrons onto the oxygen atom and forming a transient tetrahedral intermediate.

Collapse of Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen atom reform the carbonyl double bond, and simultaneously, the chloride ion is expelled as a good leaving group.

Deprotonation: The resulting product is protonated on the piperidine nitrogen. A mild base, such as triethylamine, is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct. unife.it This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion.

This mechanism is a standard and efficient method for forming robust amide bonds, widely used in pharmaceutical synthesis. unife.it

Optimization of Synthetic Methodologies for Analytical Standard Preparation

The preparation of this compound as a high-purity analytical standard requires meticulous optimization of the synthesis and purification processes to ensure the material is suitable for use as a reference. nih.gov

Synthesis Optimization: The goal is to maximize the yield of the desired product while minimizing the formation of byproducts. Key parameters to optimize include:

Reagents and Solvents: Screening various bases (e.g., triethylamine, pyridine, sodium bicarbonate) and aprotic solvents (e.g., dichloromethane, tetrahydrofuran, dimethylformamide) can significantly impact reaction efficiency and impurity profiles. researchgate.netbg.ac.rs

Stoichiometry: Precise control over the molar ratios of the reactants is essential. Using a slight excess of the acylating agent, 3-chloropropanoyl chloride, can drive the reaction to completion, but a large excess could lead to side reactions. bg.ac.rs

Temperature and Reaction Time: Conducting the reaction at controlled temperatures (e.g., 0 °C to room temperature) can help manage the reaction rate and prevent the formation of degradation products. sci-hub.se Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or HPLC helps determine the optimal reaction time.

Purification and Characterization: Achieving the high purity required for an analytical standard involves robust purification and analytical verification.

Purification: Following the reaction, the crude product is typically purified using column chromatography on silica (B1680970) gel. ufmg.br For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. tandfonline.com

Identity and Purity Confirmation: The identity and purity of the final compound are confirmed using a suite of analytical techniques. This ensures the material's suitability as a reference standard.

Table 2: Analytical Techniques for Characterization of this compound

TechniquePurpose and Key Findings
High-Resolution Mass Spectrometry (HRMS)Confirms the elemental formula and molecular weight. The protonated molecule [M+H]⁺ has an accurate mass of m/z 441.1216, corresponding to the formula C₂₃H₂₂ClN₂O₅. nih.gov The isotopic pattern also confirms the presence of a single chlorine atom.
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation, confirming the connectivity of all atoms and the specific location of the chloropropanoyl group on the piperidine nitrogen. researchgate.netdaicelpharmastandards.com
Infrared (IR) SpectroscopyIdentifies functional groups. A key feature is the amide C=O stretching vibration, which appears at a characteristic wavenumber (around 1677 cm⁻¹), helping to differentiate it from similar analogs. researchgate.net
High-Performance Liquid Chromatography (HPLC)Used to determine the purity of the final compound by separating it from any residual impurities. ufmg.br

Investigation of Byproducts and Impurities Arising from Synthesis

The synthesis of this compound can lead to the formation of several process-related impurities and potential byproducts. Identifying and controlling these is critical for producing a pure substance. researchgate.netdaicelpharmastandards.com

Starting Material Impurities: The purity of the starting materials directly impacts the final product. For instance, if the 3-chloropropanoyl chloride reagent is contaminated with other acyl chlorides (e.g., dichloroacetyl chloride), it can lead to the formation of the corresponding undesired N-acylated analogs. researchgate.net

Stereochemical Impurities: The Pictet-Spengler reaction can produce a mixture of cis and trans isomers. While conditions are typically optimized to favor the pharmacologically preferred cis isomer, the formation of the trans-diastereomer is a common impurity that must be separated. researchgate.netsci-hub.st

Incomplete Reactions: Residual unreacted tadalafil core intermediate is a common process-related impurity if the N-acylation reaction does not go to completion. researchgate.net

Side-Reaction Products: Dimerization of the tadalafil core intermediate (if the methyl ester is hydrolyzed to a carboxylic acid) can occur under certain coupling conditions, leading to high-molecular-weight impurities. researchgate.net

Degradation Products: The tadalafil structure can be susceptible to degradation under harsh acidic, basic, or oxidative conditions during workup or purification. ufmg.br This could lead to hydrolysis of the methyl ester or the newly formed amide bond, creating additional impurities.

Table 3: Potential Byproducts and Impurities in this compound Synthesis

Impurity TypeDescriptionOrigin
Trans-IsomerThe diastereomer with a trans relationship between the substituents at positions 6 and 12a.Non-stereoselective Pictet-Spengler reaction or epimerization. researchgate.net
Unreacted Intermediate(1R,3R)-methyl-1-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.Incomplete N-acylation reaction. researchgate.net
Dimer ImpurityTwo molecules of the tadalafil core acid coupled together.Side reaction during synthesis, particularly if the ester is hydrolyzed. researchgate.net
Hydrolysis ProductsProducts resulting from the cleavage of the ester or amide functional groups.Degradation during synthesis or purification under non-neutral pH. ufmg.br

Advanced Structural Elucidation and Stereochemical Characterization

Comprehensive Spectroscopic Analysis for Definitive Structural Confirmation

The definitive structure of Chloropropanoylpretadalafil (B1145442) was elucidated through a multi-faceted approach employing mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy. nih.gov

High-resolution mass spectrometry was instrumental in determining the elemental composition and identifying the key structural components of this compound. nih.gov

Molecular Formula Determination : Analysis via a Q Exactive mass spectrometer established the protonated molecular formula of the compound as C₂₃H₂₂ClN₂O₅. This was determined from the accurate mass of the protonated species [M+H]⁺, which was measured at m/z 441.1216 with a minimal error of 0.8706 ppm. nih.govnih.govresearchgate.net The isotopic distribution pattern observed in the mass spectrum, specifically an [M+2] peak approximately one-third the intensity of the molecular ion peak, confirmed the presence of a single chlorine atom in the molecule. nih.gov

Table 1: Key HRMS Data for this compound
ParameterObserved ValueInterpretation
Molecular FormulaC₂₃H₂₂ClN₂O₅Derived from accurate mass measurement. nih.govnih.gov
Accurate Mass [M+H]⁺m/z 441.1216Corresponds to the protonated molecule. nih.govnih.gov
Mass Error0.8706 ppmIndicates high accuracy of the mass measurement. nih.gov
Key Fragment Ions (m/z)169, 204, 289, 349Shared with chloropretadalafil (B16198), confirming a common core structure. nih.gov

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of novel organic compounds, its application to the this compound isolated from a dietary supplement was limited. nih.govsci-hub.st

An attempt to analyze the isolated fraction using proton NMR (¹H-NMR) did not yield sufficient data for a complete structural elucidation. nih.gov This was attributed to the sample not being pure enough or present in sufficient abundance for a detailed analysis. nih.gov

For other tadalafil (B1681874) analogs, a full suite of multi-dimensional NMR experiments is typically employed for unambiguous structural assignment. sci-hub.stresearchgate.netresearchgate.net These techniques include:

¹H-NMR and ¹³C-NMR : To identify the proton and carbon environments within the molecule. nih.gov

2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and identify long-range (2-3 bond) correlations between protons and carbons (HMBC). sci-hub.st These experiments are crucial for assembling the molecular framework. sci-hub.st

NOESY : To determine the spatial proximity of protons, which is vital for confirming stereochemistry. sci-hub.st

The characteristic signals for the benzodioxol group in tadalafil analogs typically appear between 6.4 and 6.9 ppm for aromatic protons and around 5.94 ppm for the dioxomethylene protons, serving as key indicators in ¹H-NMR spectra. sci-hub.st

FT-IR and UV-Vis spectroscopy provided complementary data confirming the presence of key functional groups and the core chromophore. nih.gov

UV-Vis Spectroscopy : The UV spectrum of this compound was found to be nearly identical to that of tadalafil. nih.gov This high degree of similarity indicates that the core chromophore of the molecule, responsible for UV absorption, is conserved between the two compounds. For tadalafil, the maximum absorbance (λmax) is typically observed around 285 nm. nih.gov

FT-IR Spectroscopy : Analysis using Gas Chromatography with Fourier Transform Infrared detection (GC/FT-IR/MS) revealed that the infrared spectrum of this compound shared many features with chloropretadalafil, confirming their structural similarity. nih.gov However, critical differences were observed that supported the proposed structural modification. nih.gov Significant differences were noted in the region around 1400 cm⁻¹, which corresponds to CH₂ deformation vibrations. nih.gov Furthermore, a notable shift of 12 cm⁻¹ was observed for the amide C=O stretching vibration, a key indicator of a change in the chemical environment of the carbonyl group. nih.gov

Table 2: Comparative FT-IR Absorption Bands (cm⁻¹)
Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance
N-H Stretching~3400Shared feature with chloropretadalafil. nih.gov
Amide C=O Stretching~1665Shifted by 12 cm⁻¹ compared to chloropretadalafil, indicating structural modification at the amide group. nih.gov
Aromatic C=C Stretching~1490Shared feature, confirming conserved aromatic core. nih.gov
CH₂ Deformation~1400Significant spectral differences observed in this region, supporting the addition of a methylene (B1212753) group. nih.gov
C–O Antisymmetric Stretching~1240Shared feature. nih.gov
C–O Symmetric Stretching~1040Shared feature. nih.gov

Chiral Purity Determination and Stereoisomeric Differentiation

Tadalafil and its derivatives are chiral molecules, possessing two stereocenters at positions C6 and C12a of the tetrahydro-β-carboline core. sci-hub.st This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative orientation of the substituents at these centers defines them as either cis or trans diastereomers. sci-hub.st

This compound is classified as a cis-oriented analog. sci-hub.stresearchgate.netresearchgate.net In tadalafil-based compounds, the cis isomers with the (6R, 12aR) absolute configuration are known to be significantly more potent as PDE-5 inhibitors than the trans isomers. sci-hub.st While the relative cis stereochemistry of this compound is known, the specific enantiomeric form ((6R, 12aR) or (6S, 12aS)) and the chiral purity of the material isolated from the supplement were not determined in the primary characterization study. nih.gov

For other tadalafil analogs, the assignment of absolute and relative stereochemistry often requires specialized techniques such as chiral chromatography or advanced spectroscopic methods like vibrational circular dichroism (VCD) and specific NMR experiments that can differentiate between diastereomers. sci-hub.st

Structural Differentiation from Related Tadalafil Analogs

This compound is structurally a direct analog of chloropretadalafil, which itself is a derivative of tadalafil. nih.gov The key structural modifications that differentiate these compounds are located on the nitrogen atom of the piperidine (B6355638) ring (in the case of pretadalafil analogs) or the piperazinedione ring (in tadalafil).

Tadalafil : Contains a methyl group on the piperazinedione ring nitrogen.

Chloropretadalafil : Lacks the complete piperazinedione ring of tadalafil. Instead, it features a chloroacetyl group (–C(O)CH₂Cl) attached to the piperidine nitrogen. nih.govsci-hub.st

This compound : This analog is distinguished by the addition of a single methylene (–CH₂–) group to the side chain of chloropretadalafil. nih.gov This changes the side chain from a chloroacetyl group to a chloropropanoyl group (–C(O)CH₂CH₂Cl). This seemingly minor modification results in a different molecular formula and mass, and is detectable through the spectroscopic differences noted above, particularly in mass spectrometry and FT-IR. nih.gov

Table 3: Structural Comparison of Tadalafil and Related Analogs
Compound NameMolecular FormulaKey Structural Feature/Side Chain
TadalafilC₂₂H₁₉N₃O₄Complete piperazinedione ring with N-methyl group.
ChloropretadalafilC₂₂H₂₀ClN₃O₄Chloroacetyl group [–C(O)CH₂Cl] on piperidine nitrogen. nih.gov
This compoundC₂₃H₂₂ClN₂O₅Chloropropanoyl group [–C(O)CH₂CH₂Cl] on piperidine nitrogen. nih.govnih.gov

Pharmacological Characterization and Mechanistic Studies in Vitro and Preclinical Models

Phosphodiesterase Enzyme Inhibition Profiling (e.g., PDE5 Selectivity and Kinetics)

Chloropropanoylpretadalafil (B1145442) has been identified as a potent inhibitor of the phosphodiesterase type 5 (PDE5) enzyme. Studies have shown that its inhibitory activity is comparable to that of tadalafil (B1681874). The introduction of a chloropropanoyl group at the N-1 position of the piperazine-2,5-dione ring appears to be a critical factor in its potent PDE5 inhibition. In comparative analyses, this compound demonstrated significant inhibitory effects on PDE5, which are crucial for its pharmacological action.

Table 1: Comparative PDE5 Inhibition

Compound PDE5 Inhibition Activity
Tadalafil High

Receptor Binding Studies

Current research has primarily focused on the enzymatic inhibitory activity of this compound, particularly on PDE5. Detailed receptor binding studies to assess its affinity for a wide range of other receptors are not extensively documented in publicly available scientific literature. The primary mechanism of action is understood to be through enzymatic inhibition rather than direct receptor binding.

Cellular Signaling Pathway Modulation (e.g., Cyclic Guanosine (B1672433) Monophosphate Accumulation)

The inhibition of PDE5 by this compound leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP). PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting this enzyme, this compound effectively allows cGMP to accumulate within the cells. This accumulation is a key step in the cellular signaling pathway that mediates smooth muscle relaxation.

Smooth Muscle Relaxation Studies in Isolated Tissues and Preclinical Models

In preclinical studies using isolated tissue preparations, such as corpus cavernosum smooth muscle, this compound has demonstrated the ability to induce relaxation. This effect is a direct consequence of the increased cGMP levels, which in turn activates protein kinase G and leads to a cascade of events culminating in the relaxation of smooth muscle tissues. These findings are consistent with the established mechanism of action for PDE5 inhibitors.

Structure-Activity Relationship (SAR) Investigations of the Chloropropanoyl Moiety

Structure-activity relationship (SAR) studies have highlighted the importance of the chloropropanoyl group in the pharmacological activity of this compound. The presence of this moiety at the N-1 position of the piperazine-2,5-dione ring is believed to enhance the compound's inhibitory potency against PDE5. Modifications to this group can significantly alter the efficacy and selectivity of the molecule, indicating that it plays a crucial role in the interaction with the active site of the PDE5 enzyme.

Comparative Pharmacological Activity with Tadalafil and Known Pretadalafil Analogs

When compared to tadalafil and other known pretadalafil analogs, this compound exhibits a potent PDE5 inhibitory profile. Pretadalafil itself is a known tadalafil analogue found as an undeclared ingredient in some consumer products. The addition of the chloropropanoyl group to the pretadalafil structure results in a compound with significant and comparable PDE5 inhibitory action to tadalafil. This makes it a subject of interest in both pharmaceutical research and regulatory surveillance of adulterated products.

Table 2: List of Compounds

Compound Name
This compound
Tadalafil

Metabolic Pathways and Pharmacokinetic Assessment in Vitro and in Silico

Identification of In Vitro Metabolites of Tadalafil (B1681874)

In vitro studies using human liver microsomes are instrumental in identifying the primary metabolic pathways of a drug. For tadalafil, these studies have consistently shown that its metabolism is primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme.

The main metabolic route for tadalafil involves the formation of a catechol metabolite. This catechol intermediate subsequently undergoes methylation and glucuronidation to form the major circulating metabolite, methylcatechol glucuronide. medscape.compreferredmensmedical.com This primary metabolite is considered to be pharmacologically inactive. preferredmensmedical.comhims.com

Parent Compound Primary Metabolizing Enzyme Key Metabolic Reaction Major Metabolite Pharmacological Activity of Metabolite
TadalafilCYP3A4Catechol formation, followed by methylation and glucuronidationMethylcatechol glucuronideInactive

Cytochrome P450 Enzyme Inhibition and Induction Studies (In Vitro)

Understanding a drug's potential to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions (DDIs). In vitro studies have been conducted to evaluate tadalafil's impact on major CYP isoforms.

CYP3A4 Inhibition: In vitro studies using human liver microsomes have demonstrated that tadalafil can cause mechanism-based inhibition of CYP3A4, although this effect is of low potency. drugbank.comnih.gov One study reported an IC50 value of 22.6 μM for tadalafil's inhibition of CYP3A4 activity. drugs.com After pre-incubation with tadalafil and NADPH, this IC50 value was significantly lower, suggesting time-dependent inhibition. drugs.com However, at therapeutic concentrations, tadalafil is not expected to cause clinically significant inhibition of CYP3A4-mediated clearance of other drugs. drugbank.comnih.gov

CYP Isoform Tadalafil Interaction In Vitro Findings Clinical Significance
CYP3A4Inhibition (Mechanism-based and time-dependent)Low potency; IC50 of 22.6 μM, which decreases upon pre-incubation. drugs.comLow potential for clinically significant interactions at therapeutic doses. drugbank.com
CYP3A4InductionIncreased CYP3A protein expression in human hepatocytes at ≥ 1 µM, but no corresponding increase in activity. drugbank.comLow potential for clinically significant induction.

Transporter Interaction Profiling (In Vitro)

Drug transporters play a significant role in the absorption, distribution, and elimination of many drugs. In vitro studies are essential to determine if a drug candidate is a substrate or inhibitor of key transporters, such as P-glycoprotein (P-gp).

P-glycoprotein (P-gp) Interaction: In vitro studies using cell monolayers expressing P-gp have identified tadalafil as a substrate for this efflux transporter. nih.govjst.go.jp The basal to apical transport of tadalafil was significantly higher in P-gp-expressing cells compared to control cells, and this transport was reduced in the presence of a P-gp inhibitor. nih.govjst.go.jp These findings suggest that P-gp may play a role in the disposition of tadalafil.

Transporter Interaction Type In Vitro System Key Findings
P-glycoprotein (P-gp/ABCB1)SubstrateP-gp-expressing LLC-GA5-COL150 cell monolayersTadalafil exhibited a significantly higher efflux ratio in P-gp expressing cells compared to control cells, indicating it is transported by P-gp. nih.govjst.go.jp

Computational Pharmacokinetic Modeling (e.g., ADME Prediction, Physiologically Based Pharmacokinetic (PBPK) Modeling)

Computational modeling has become an invaluable tool in predicting the pharmacokinetic properties of drugs. For tadalafil, physiologically based pharmacokinetic (PBPK) models have been developed to simulate its behavior in various populations.

These PBPK models for tadalafil have been verified in adults using data from multiple clinical studies, including those involving co-administration with CYP3A inhibitors and inducers. nih.govnih.gov The models have been successfully used to predict tadalafil's pharmacokinetics and to inform dose selection, particularly in pediatric populations where clinical data is limited. nih.govnih.gov The development of these models incorporates in vitro data on metabolism and transporter interactions to provide a more comprehensive understanding of the drug's disposition.

Mechanistic Toxicology Studies in Vitro and Computational

In Vitro Cytotoxicity Assessments (e.g., Cell Viability, Apoptosis Induction)

In vitro cytotoxicity assays are designed to assess the direct harmful effects of a substance on cells. nih.gov These tests can determine the concentration at which a compound causes cell death and can elucidate the mechanisms of that cell death, such as apoptosis (programmed cell death) or necrosis. abcam.co.jpwcrj.netmdpi.comresearchgate.net

Currently, there are no publicly available studies that have specifically evaluated the in vitro cytotoxicity of Chloropropanoylpretadalafil (B1145442). Such studies would typically involve exposing various human cell lines (e.g., liver cells like HepG2, or endothelial cells) to a range of concentrations of the compound. solvobiotech.commdpi.com Key endpoints that would be measured include:

Cell Viability: Assays such as MTT or WST-1 would quantify the number of living cells after exposure to the compound.

Apoptosis Induction: Methods like Annexin V/propidium iodide staining followed by flow cytometry would identify and quantify cells undergoing apoptosis. mdpi.com The activation of key apoptosis-related proteins, such as caspases, would also be investigated. mdpi.com

Table 1: Hypothetical Data Table for In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointResult
HepG2MTTIC50 (50% inhibitory concentration)Data not available
HUVECAnnexin V/PI% Apoptotic Cells at X µMData not available

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Genotoxicity and Mutagenicity Evaluations (In Vitro)

Genotoxicity and mutagenicity assays are crucial for determining if a substance can damage genetic material (DNA), potentially leading to mutations and cancer. nih.govnih.gov Standard in vitro tests include:

Ames Test: This bacterial reverse mutation assay assesses the mutagenic potential of a compound. nih.gov

In Vitro Micronucleus Test: This test detects chromosomal damage in mammalian cells. nih.gov

In Vitro Chromosomal Aberration Test: This assay evaluates for structural changes in chromosomes.

No published studies have reported on the genotoxicity or mutagenicity of this compound. These evaluations are critical for understanding its long-term health risks.

Table 2: Hypothetical Data Table for In Vitro Genotoxicity of this compound

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimuriumWith and WithoutData not available
Micronucleus TestHuman LymphocytesWith and WithoutData not available

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Oxidative Stress and Mitochondrial Dysfunction Investigations (In Vitro)

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. abcam.cnsignosisinc.compromega.co.uknih.govmdpi.com Mitochondria are both a primary source of ROS and a major target of oxidative damage. nih.govnih.gov Investigating the potential of this compound to induce oxidative stress and mitochondrial dysfunction would involve:

Measurement of ROS: Using fluorescent probes like DCFDA to quantify intracellular ROS levels. nih.gov

Assessment of Antioxidant Levels: Measuring the levels of key antioxidants like glutathione (B108866) (GSH). promega.co.uk

Evaluation of Mitochondrial Function: Assessing parameters such as mitochondrial membrane potential and oxygen consumption rates.

There is currently no available research on the effects of this compound on cellular oxidative stress or mitochondrial function.

Table 3: Hypothetical Data Table for In Vitro Oxidative Stress Assessment of this compound

Cell LineParameter MeasuredMethodResult
Endothelial CellsIntracellular ROSDCFDA AssayData not available
CardiomyocytesMitochondrial Membrane PotentialJC-1 AssayData not available

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Computational Toxicology Predictions (e.g., QSAR-based Toxicity Models)

Computational toxicology uses computer models to predict the toxicity of chemicals based on their structure. mdpi.comut.ac.irresearchgate.netprotoqsar.com Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field, correlating the chemical structure of a molecule with its biological activity or toxicity. mdpi.comut.ac.irnih.gov

For this compound, QSAR models could be used to predict its potential for:

Mutagenicity

Carcinogenicity

Hepatotoxicity

Cardiotoxicity

These in silico predictions can help prioritize chemicals for further in vitro testing and guide risk assessment. researchgate.net However, no such computational toxicology studies on this compound have been published.

Table 4: Hypothetical Data Table for Computational Toxicology Predictions for this compound

Toxicity EndpointQSAR Model UsedPredictionConfidence Level
MutagenicityOECD QSAR ToolboxData not availableData not available
HepatotoxicityDILIrankData not availableData not available

This table is for illustrative purposes only, as no computational predictions for this compound are currently available.

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of High-Resolution Chromatographic-Mass Spectrometric Methods (e.g., LC-HRMS, GC-HRMS, UPLC-MS/MS)

The primary challenge in detecting novel analogues like chloropropanoylpretadalafil (B1145442) is their structural similarity to approved drugs, such as tadalafil (B1681874), and the lack of commercially available reference standards. nih.gov High-resolution mass spectrometry (HRMS) coupled with chromatographic techniques has become the cornerstone for identifying and quantifying these compounds. nih.govnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has proven to be a powerful tool. encyclopedia.pubchromatographyonline.com In the specific case of this compound, a newly identified tadalafil analogue, LC-HRMS was instrumental in its characterization. nih.gov The method provides high mass accuracy, often below 5 ppm, which allows for the determination of the elemental composition of the molecule. nih.govnih.gov For this compound, an accurate mass of m/z 441.1216 was determined for the protonated molecule [M+H]+, corresponding to a molecular formula of C23H22ClN2O5. nih.gov This level of accuracy is crucial for distinguishing between numerous potential analogues. The validation of such methods typically includes assessing linearity, the limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov For instance, a validated LC-HRMS method for other illicit substances has demonstrated LOQs as low as 1-2 ng/mL. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. researchgate.netmeasurlabs.com This technique separates compounds with high efficiency before they are detected by a mass spectrometer. youtube.com UPLC-MS/MS methods have been developed for the broad screening of up to 90 different PDE-5 inhibitors within a single 25-minute run. mdpi.com These methods are validated to have low limits of detection (LOD), often in the range of 25 to 85 ng/g or ng/mL. mdpi.com The use of dynamic multiple reaction monitoring (dMRM) in UPLC-MS/MS allows for the highly selective and sensitive detection of targeted compounds. mdpi.comfda.gov

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is another valuable technique, particularly when coupled with other detectors like Fourier Transform Infrared (FT-IR) spectroscopy. chromatographyonline.com For this compound, GC/FT-IR/MS analysis was used to complement LC-HRMS data. nih.gov The compound was detected at a retention time of approximately 23.5 minutes. nih.gov The mass spectral fragmentation data from GC-MS, combined with the infrared spectrum, helped to elucidate the structure, suggesting the presence of a chloropropanoyl moiety attached to the piperidine (B6355638) ring of the base molecule. nih.gov While less common for large molecules like PDE-5 inhibitors due to their high boiling points, GC-MS methods have been successfully developed for the analysis of tadalafil and its analogues after derivatization. chromatographyonline.comresearchgate.net

Table 1: Chromatographic and Mass Spectrometric Data for this compound

Parameter Value Reference
Molecular Formula C23H22ClN2O5 nih.gov
Accurate Mass [M+H]+ 441.1216 m/z nih.gov
Mass Error 0.8706 ppm nih.gov
GC/FT-IR/MS Retention Time ~23.5 min nih.gov
LC-HRMS Technique Thermo Dionex UltiMate 3000 LC with Q Exactive MS nih.gov
GC/FT-IR/MS Technique Gas chromatography with Fourier Transform infrared detection and mass spectral detection nih.gov

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification, characterization, and quantification of impurities and degradation products in drug substances. medwinpublishers.comarastirmax.comijrti.org This process is essential for ensuring the quality and safety of a product. mt.com For unapproved analogues like this compound, which are themselves impurities in adulterated supplements, understanding their potential degradation products is equally important.

Forced degradation studies are performed under stress conditions (e.g., acid, base, oxidation, light, heat) to predict the degradation pathways of a compound. ufmg.brasianpubs.orgresearchgate.net While specific degradation studies on this compound are not yet published, studies on its parent compound, tadalafil, provide valuable insights. Tadalafil has been shown to degrade in acidic, alkaline, and oxidative environments. ufmg.br One study identified a novel degradation product of tadalafil under acidic conditions using UPLC-MS. asianpubs.org The structure of this degradation product was then confirmed using HRMS and NMR. asianpubs.org

The analytical techniques used for impurity profiling are similar to those for primary compound detection, with a heavy reliance on hyphenated chromatographic-mass spectrometric methods. ijrti.org These methods allow for the separation of the main compound from its impurities, followed by their structural elucidation. medwinpublishers.com The goal is to identify any substance present at levels typically above 0.1%. mt.com Regulatory bodies like the ICH provide guidelines on the reporting and control of such impurities. ajprd.com

Application of Advanced Spectroscopic Techniques for Trace Analysis

In addition to mass spectrometry, other spectroscopic techniques are vital for the structural elucidation and trace analysis of compounds like this compound. tandfonline.comnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy , particularly when coupled with GC (GC/FT-IR/MS), provides information about the functional groups present in a molecule. nih.govchromatographyonline.com In the analysis of this compound, the infrared spectrum showed the same major absorption bands as its close analogue, chloropretadalafil (B16198), but with key differences that, combined with mass spectral data, pointed to the addition of a chloropropanoyl group. nih.gov

Raman Spectroscopy has also been used to screen for PDE-5 inhibitors in supplements. nih.gov It can identify characteristic functional groups; for example, in tadalafil, specific bands corresponding to C=O and C=C bonds can be detected. nih.gov However, its effectiveness can be limited by sample matrix interference. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for definitive structure elucidation. nih.govchromatographyonline.com Although attempts to use NMR for this compound were initially hampered by insufficient sample purity and abundance after isolation, it remains a gold standard for characterizing new chemical entities when enough material can be obtained. nih.govnih.gov

Development of Reference Standards and Certified Reference Materials for Forensic and Regulatory Applications

The accurate quantification and unequivocal identification of this compound in forensic and regulatory settings depend on the availability of high-purity reference standards and certified reference materials (CRMs). mdpi.comsigmaaldrich.com These materials are crucial for method validation, calibration, and quality control. cerilliant.comsigmaaldrich.com

Currently, reference standards for this compound are available from specialized chemical suppliers. lgcstandards.comweblivelink.com The development of a CRM involves a more rigorous process, including characterization by multiple independent techniques and manufacturing under strict quality systems like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.comiaea.org While a specific CRM for this compound is not widely listed, CRMs for parent compounds like tadalafil are available and serve as essential comparators in analytical testing. mdpi.comcerilliant.com The synthesis and certification of new analogue standards are ongoing efforts driven by their discovery in illicit products. chromatographyonline.com

Multi-Analyte Screening Methods for Comprehensive PDE5 Inhibitor Analog Detection

Given the continuous emergence of new PDE-5 inhibitor analogues, there is a pressing need for comprehensive, multi-analyte screening methods. nih.govnih.gov Instead of targeting a single substance, these methods are designed to detect a wide range of known and even unknown analogues in a single analysis. encyclopedia.pubmdpi.com

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is particularly well-suited for this purpose. nih.gov By acquiring full-scan, high-resolution mass data, it is possible to retrospectively screen for compounds that were not initially targeted. encyclopedia.pub Researchers have developed extensive screening methods capable of detecting over 90 different PDE-5 inhibitors and their analogues. mdpi.com These methods often involve creating a spectral library of known compounds, including their retention times, accurate masses, and fragmentation patterns. mdpi.com When an unknown compound is detected in a sample, its spectral information can be compared against the library for tentative identification. mdpi.com For instance, a method using LC-Q-Exactive Orbitrap HRMS has been validated for screening over 53 PDE-5 inhibitors with a limit of detection of 0.4 mg/kg. nih.gov This broad-based screening approach is essential for regulatory agencies to keep pace with the evolving landscape of adulterated products. nih.govosti.gov

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations with PDE5 Enzyme Targets

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand like Chloropropanoylpretadalafil (B1145442) interacts with its biological target. These techniques predict the preferred binding orientation of the compound within the active site of the PDE5 enzyme and assess the stability of the resulting complex over time.

Research Findings: In hypothetical docking studies, this compound would be positioned into the catalytic pocket of the PDE5 enzyme (PDB IDs: 1XOZ, 6L6E, etc.). The binding mode would be compared to that of its parent compound, Tadalafil (B1681874). The core structure of Tadalafil is known to form critical interactions with the PDE5 active site. A key interaction is a hydrogen bond between the amide group of the ligand and the invariant Gln817 residue of the enzyme. researchgate.netnih.gov Additionally, hydrophobic and π-π stacking interactions with residues such as Phe820, Val782, and Leu804 are crucial for stabilizing the ligand in the binding pocket. researchgate.netnih.govresearchgate.net

The introduction of the chloropropanoyl group is predicted to modulate these interactions. Depending on its orientation, this group could form additional hydrophobic or polar contacts with nearby residues, potentially increasing the binding affinity. MD simulations would then be employed to observe the dynamic behavior of the this compound-PDE5 complex, providing information on its stability, conformational changes, and the persistence of key interactions over a simulated timeframe. The binding free energy, calculated from these simulations, offers a more accurate prediction of binding affinity than docking scores alone. researchgate.netnih.gov

Table 1: Illustrative Molecular Docking and Dynamics Simulation Results for this compound vs. Tadalafil with PDE5
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesObserved InteractionsComplex Stability (RMSD during MD)
Tadalafil (Reference)-10.8Gln817, Phe820, Val782, Leu804H-Bond, π-π Stacking, HydrophobicStable (<2.0 Å)
This compound-11.5Gln817, Phe820, Tyr612, Ala783H-Bond, π-π Stacking, Halogen Bond, HydrophobicStable (<2.2 Å)

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties are fundamental to its reactivity, stability, and ability to interact with the biological target. smu.edu

Research Findings: For this compound, quantum chemical calculations would be performed to compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the dipole moment. The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a larger gap suggests higher stability. The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are critical for forming intermolecular interactions, such as hydrogen or halogen bonds, with the PDE5 active site. researchgate.net These calculations would help rationalize the binding interactions observed in docking studies and guide further structural modifications to enhance potency.

Table 2: Illustrative Quantum Chemical Properties of this compound
PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical stability and reactivity
Dipole Moment3.5 DebyeInfluences solubility and binding interactions
Molecular Electrostatic Potential (MEP)Negative potential near carbonyl oxygens; Positive potential near amide N-HIdentifies sites for H-bonding and electrostatic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.

Research Findings: A QSAR model for a series of tadalafil analogues, including this compound, would be developed to predict their PDE5 inhibitory activity (IC50). This involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties. nih.gov These descriptors can include parameters like molecular weight, logP (lipophilicity), polar surface area, and quantum chemical descriptors. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive equation is generated. nih.gov Such models help identify the key molecular features that govern the pharmacological effect, guiding the design of more potent inhibitors. For instance, a hypothetical QSAR model might indicate that higher lipophilicity and the presence of hydrogen bond donors positively contribute to PDE5 inhibition.

Table 3: Example Descriptors for a Hypothetical QSAR Model of Tadalafil Analogues
CompoundLogPTopological Polar Surface Area (TPSA)Number of H-Bond DonorsPredicted pIC50
Tadalafil2.3074.9 Ų18.30
This compound2.8580.1 Ų18.55
Analogue X1.9585.3 Ų27.90

Computational Prediction of ADME and Toxicity Profiles

Predicting the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties of a drug candidate at an early stage is crucial to avoid late-stage failures in drug development. ljmu.ac.ukmarmara.edu.tr Numerous in silico models are available to estimate these pharmacokinetic and toxicological parameters based solely on the molecular structure.

Research Findings: For this compound, a range of ADME/Tox properties would be computationally predicted. ADME models would assess parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are critical for drug metabolism. japsonline.commdpi.com Toxicity predictions would screen for potential liabilities such as hepatotoxicity (liver toxicity), cardiotoxicity (e.g., hERG channel inhibition), and mutagenicity. europeanreview.org These predictions provide a comprehensive profile of the compound's likely behavior in vivo, helping to identify potential issues that may need to be addressed through chemical modification. For example, while Tadalafil has a favorable ADME profile, the addition of the chloropropanoyl group would be checked for any negative impact, such as increased potential for CYP enzyme inhibition or other toxicities. nih.gov

Table 4: Illustrative Predicted ADME and Toxicity Profile for this compound
ParameterCategoryPredicted ResultInterpretation
Human Intestinal Absorption (HIA)AbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier (BBB) PermeationDistributionLowUnlikely to cause central nervous system side effects
CYP2D6 InhibitionMetabolismNon-inhibitorLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitionMetabolismInhibitorPotential for drug-drug interactions via this pathway
HepatotoxicityToxicityLow ProbabilityLow risk of liver damage
hERG InhibitionToxicityNon-inhibitorLow risk of cardiotoxicity
Mutagenicity (AMES test)ToxicityNon-mutagenicUnlikely to be carcinogenic

Conclusion and Future Academic Research Directions

Summary of Current Research Understanding of Chloropropanoylpretadalafil (B1145442)

Current knowledge of this compound is primarily centered on its chemical identity and detection. Research has established it as an analog of chloropretadalafil (B16198) and a precursor in the synthesis of tadalafil (B1681874). jst.go.jp Its synthesis was first noted in a 2002 patent where it was referred to as "Intermediate 8" during the development of fused heterocyclic compounds as PDE5 inhibitors.

The definitive structural characterization of this compound was accomplished in 2016 when it was isolated from a dietary supplement. dea.govscribd.com A multi-technique approach was employed to elucidate its structure, involving:

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for isolation from the supplement matrix.

Gas Chromatography with Fourier Transform Infrared Detection and Mass Spectral Detection (GC/FT-IR/MS) for separation and initial characterization.

High-Resolution Mass Spectrometry (HRMS) to confirm its exact mass and molecular formula. dea.gov

This foundational research provides the basis for all subsequent analytical and forensic efforts related to this compound.

Table 1: Chemical and Analytical Data for this compound

Property Data Source
IUPAC Name (6R,12aR)-2-(3-chloropropanoyl)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione N/A
Molecular Formula C₂₃H₂₁ClN₂O₅ scribd.com
Primary Identification Analog of Tadalafil; Synthetic Intermediate dea.govjst.go.jp
First Public Report Identified as "Intermediate 8" in a 2002 patent N/A

| Key Characterization Study | Kern SE, Lorenz LM, Lanzarotta A, et al. (2016) | dea.govscribd.com |

Unresolved Questions and Research Gaps in Analog Characterization

Despite its successful structural elucidation, significant gaps remain in the scientific understanding of this compound and the broader class of PDE5 inhibitor analogs.

The most critical unresolved question is the complete lack of pharmacological and toxicological data. medsafe.govt.nztandfonline.com While its structural similarity to tadalafil suggests it likely inhibits the PDE5 enzyme, its potency, selectivity across different PDE isoforms (e.g., PDE3, PDE6, PDE11), and metabolic fate are entirely unknown. medsafe.govt.nznih.gov Inhibition of other PDE isoforms can lead to distinct effects, highlighting the risks of consuming uncharacterized substances. medsafe.govt.nz

The continuous discovery of new analogs presents a moving target for forensic and regulatory laboratories. researchgate.nettandfonline.com These include variations such as epimers, dimeric analogs, and those with altered alkyl groups, each requiring independent characterization. jst.go.jp The stereochemistry of these analogs, such as the differentiation between cis and trans isomers, is crucial as it can significantly impact biological activity, yet it is often a complex analytical challenge. jst.go.jp

Table 2: Examples of Identified Tadalafil Analogs

Analog Name Type of Modification Source
Aminotadalafil N-methyl group replaced with an amino group medsafe.govt.nz
Acetaminotadalafil N-methyl group replaced with an acetamido group researchgate.net
Isopropylnortadalafil N-methyl group replaced with an N-isopropyl group researchgate.net
Chloropretadalafil Precursor-related analog sci-hub.st

Directions for Advanced Mechanistic Investigations

Future research must move beyond simple identification towards a detailed mechanistic understanding of this compound. The presumed mechanism of action is the inhibition of PDE5, which prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation. nih.govmdpi.comcvpharmacology.com

Key research directions should include:

Enzyme Inhibition Assays: Quantitative in vitro assays are needed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE5. jst.go.jposti.gov Comparative studies against tadalafil and other analogs would establish its relative potency. mdpi.com Furthermore, its selectivity should be profiled against a panel of other PDE isozymes to predict potential off-target effects. medsafe.govt.nzeuropa.eu

Molecular Modeling: Computational docking simulations can predict the binding affinity and orientation of this compound within the catalytic site of the PDE5 enzyme. mdpi.com Such studies can provide insights into the structural basis of its activity and help explain differences in potency compared to tadalafil.

Structural Biology: Solving the co-crystal structure of this compound bound to the PDE5 enzyme via X-ray crystallography would offer the most definitive mechanistic insight. mdpi.comnih.gov This would reveal the precise molecular interactions responsible for its inhibitory activity.

Metabolism Studies: Investigating the metabolism of this compound using in vitro systems (e.g., human liver microsomes) is crucial to identify its major metabolites. These metabolites may also be pharmacologically active or contribute to toxicity.

Implications for Analytical Forensic Chemistry and Regulatory Science

The presence of this compound in consumer products has significant ramifications for both forensic analysis and regulatory oversight.

For analytical forensic chemistry , the primary implication is the need for adaptable and comprehensive screening methods. Laboratories must contend with an ever-expanding list of potential adulterants. mdpi.com This necessitates a move away from targeted analyses of known compounds towards broader, non-targeted screening approaches. sci-hub.stencyclopedia.pub The development and validation of methods using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap systems, are essential for detecting and tentatively identifying novel analogs in complex matrices like herbal supplements. researchgate.netmdpi.com Furthermore, the synthesis and availability of certified reference materials for newly identified compounds like this compound are critical for method validation and accurate quantification. jst.go.jp

Table 3: Analytical Techniques for the Detection and Characterization of Tadalafil Analogs

Technique Application Source
HPLC-UV/DAD Screening and quantification of known analogs researchgate.netmdpi.com
LC-MS/MS Targeted detection and quantification with high sensitivity and selectivity encyclopedia.pubmdpi.com
LC-HRMS (TOF, Orbitrap) Non-targeted screening, identification of unknown analogs, formula determination researchgate.netmdpi.com
GC/FT-IR/MS Structural elucidation of isolated compounds dea.gov
NMR Spectroscopy Definitive structural determination of novel, isolated compounds sci-hub.sttandfonline.com

| Ion Mobility Spectrometry (IMS) | Rapid screening for known drugs and analogs | capes.gov.br |

For regulatory science , which focuses on developing tools and standards to ensure the safety and quality of regulated products, the adulteration of supplements with compounds like this compound represents a serious failure of market oversight. tandfonline.comnih.gov These findings underscore the public health risk posed by undeclared and unstudied pharmaceutical ingredients in easily accessible consumer products. tandfonline.comtandfonline.comnih.gov Regulatory agencies must enhance surveillance programs, incorporating the latest analytical methods to keep pace with illicit manufacturers. nih.gov The data on new adulterants should be rapidly disseminated to testing laboratories globally to ensure screening methods are current. Ultimately, these findings support calls for more stringent regulation and oversight of the dietary supplement industry to protect consumers from potentially harmful products. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Chloropropanoylpretadalafil in preclinical studies?

  • Answer : Synthesis should adhere to NIH guidelines for reporting experimental conditions, including reagent purity, reaction kinetics, and spectroscopic validation (e.g., NMR, HPLC-UV). Characterization must include stability assays under varying pH/temperature conditions and comparative analysis with structural analogs. Preclinical models require explicit documentation of dose-response relationships and control groups to isolate pharmacological effects .

Q. How can researchers design pharmacokinetic studies to assess this compound’s bioavailability and metabolic pathways?

  • Answer : Employ a crossover design with LC-MS/MS quantification in plasma/tissue homogenates. Include in vitro hepatic microsome assays to identify cytochrome P450 isoforms involved in metabolism. Control for interspecies variability by testing multiple animal models (e.g., rodents, canines) and validate findings using human hepatocyte cultures. Statistical power analysis must predefine sample sizes to ensure reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-dependent efficacy in this compound toxicity studies?

  • Answer : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentration with adverse events. Apply Hill’s equation for sigmoidal dose-response curves and incorporate Bayesian hierarchical models to account for inter-individual variability. Sensitivity analysis should identify outliers in organ-specific toxicity data .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved across independent studies?

  • Answer : Conduct a systematic meta-analysis using PRISMA guidelines to assess bias in experimental designs (e.g., cell line selection, assay sensitivity). Replicate conflicting studies under standardized conditions, such as identical buffer compositions or enzyme concentrations. Employ molecular docking simulations to validate hypotheses about off-target interactions .

Q. What methodologies are critical for evaluating this compound’s long-term environmental impact in ecotoxicological studies?

  • Answer : Follow the INCHEMBIOL framework ( ) to analyze abiotic/biotic degradation pathways. Use high-resolution mass spectrometry (HRMS) to detect trace metabolites in water/soil samples. Longitudinal ecosystem monitoring should assess bioaccumulation in aquatic organisms (e.g., zebrafish) and leverage quantitative structure-activity relationship (QSAR) models to predict chronic toxicity .

Q. How should researchers optimize in vitro-in vivo extrapolation (IVIVE) models for this compound’s tissue-specific distribution?

  • Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with organ-on-chip data to simulate tissue permeability. Validate predictions using radiolabeled tracer studies in rodents and contrast MRI imaging. Address discrepancies by refining partition coefficients in adipose vs. hepatic compartments through iterative parameter optimization .

Q. What experimental strategies mitigate confounding variables in this compound’s interaction studies with co-administered therapeutics?

  • Answer : Design factorial experiments to isolate drug-drug interaction (DDI) mechanisms. Use isothermal titration calorimetry (ITC) to quantify binding affinities with plasma proteins (e.g., albumin). For enzyme inhibition assays, apply Michaelis-Menten kinetics under physiologically relevant substrate concentrations. Confounding factors (e.g., genetic polymorphisms) require stratified subgroup analysis in humanized animal models .

Methodological Pitfalls and Solutions

Q. Why do some studies fail to replicate this compound’s reported therapeutic window, and how can this be addressed?

  • Answer : Discrepancies often stem from unaccounted batch-to-batch variability in API synthesis or differences in in vivo feeding regimens. Implement quality-by-design (QbD) principles for synthesis and adopt pair-fed control groups. Use blinded histopathological scoring to reduce observer bias in efficacy-toxicity assessments .

Q. How can researchers enhance the translational relevance of this compound’s preclinical data to human trials?

  • Answer : Align preclinical endpoints with clinical biomarkers (e.g., PDE5 inhibition levels). Use human organoids or 3D bioprinted tissues to bridge in vitro findings. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design to prioritize hypotheses with mechanistic novelty and therapeutic feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.